

Spectroscopic Analysis of Methyl 3-iodobenzoate: A Technical Guide

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Compound of Interest

Compound Name: Methyl 3-iodobenzoate

Cat. No.: B1359923

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Introduction: **Methyl 3-iodobenzoate** (CAS No: 618-91-7) is an important aromatic ester and building block in organic synthesis, frequently utilized in the development of pharmaceutical compounds and complex molecular architectures. Accurate structural confirmation and purity assessment are critical for its application in research and drug development. This guide provides a comprehensive overview of the key spectroscopic data for **Methyl 3-iodobenzoate**, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), complete with detailed experimental protocols.

Data Presentation: Spectroscopic Signatures

The following tables summarize the essential quantitative data derived from the spectroscopic analysis of **Methyl 3-iodobenzoate**.

Table 1: ^1H NMR Spectroscopic Data Solvent: CDCl_3 , Reference: TMS (0 ppm)

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Proton Assignment
8.34	s (singlet)	-	H-2
7.97	d (doublet)	7.5	H-4
7.85	d (doublet)	7.2	H-6
7.15	td (triplet of doublets)	$J_1=7.8, J_2=2.7$	H-5
3.89	s (singlet)	-	-OCH ₃
Data sourced from ChemicalBook. [1]			

Table 2: ¹³C NMR Spectroscopic Data Solvent: CDCl₃, Reference: TMS (0 ppm)

Chemical Shift (δ) ppm	Carbon Assignment
~165	C=O (Ester Carbonyl)
~140	C-4
~138	C-6
~132	C-1
~129	C-5
~94	C-3 (Carbon attached to Iodine)
~52	-OCH ₃
Note: Specific peak assignments are based on established chemical shift ranges and data from similar substituted methyl benzoates. [2] [3]	

Table 3: Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
> 3040	C-H Stretch	Aromatic
< 3000	C-H Stretch	Aliphatic (-CH ₃)
~1730	C=O Stretch	Ester Carbonyl
~1600-1450	C=C Stretch	Aromatic Ring
~1300-1250	C-O Stretch	Ester
< 600	C-I Stretch	Aryl Iodide
Data based on characteristic absorption frequencies for the respective functional groups. [4] [5] [6]		

Table 4: Mass Spectrometry (MS) Data Ionization Method: Electron Impact (EI)

m/z	Ion	Interpretation
262	[C ₈ H ₇ IO ₂] ⁺	Molecular Ion (M ⁺)
231	[M - OCH ₃] ⁺	Loss of a methoxy radical
203	[M - COOCH ₃] ⁺	Loss of a carbomethoxy radical
The molecular ion peak corresponds to the molecular weight of the compound (262.04 g/mol). [1]		

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are outlined below. These are generalized protocols and may require optimization based on the specific instrumentation used.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
 - Accurately weigh 5-10 mg of purified **Methyl 3-iodobenzoate**.
 - Dissolve the sample in approximately 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl_3), in a clean vial.
 - Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.
 - Transfer the solution into a clean 5 mm NMR tube using a Pasteur pipette, ensuring the solution height is around 4-5 cm.
- Data Acquisition:
 - Insert the NMR tube into the spectrometer's probe.
 - Tune and shim the instrument to optimize the magnetic field homogeneity.
 - Acquire a standard one-dimensional ^1H NMR spectrum.
 - Subsequently, acquire a ^{13}C NMR spectrum. Due to the low natural abundance of ^{13}C , a greater number of scans is typically required to achieve a good signal-to-noise ratio.

2. Infrared (IR) Spectroscopy

- Sample Preparation (Thin Solid Film Method):
 - Place a small amount (approx. 10-20 mg) of solid **Methyl 3-iodobenzoate** into a small test tube or vial.
 - Add a few drops of a volatile solvent with minimal IR absorption in key regions, such as methylene chloride or acetone, to completely dissolve the solid.
 - Using a pipette, carefully drop a small amount of the solution onto the surface of a polished salt plate (e.g., NaCl or KBr), which is transparent to IR radiation.^[7]

- Allow the solvent to fully evaporate, leaving a thin, even film of the solid compound on the plate.
- Data Acquisition:
 - Place the salt plate into the sample holder of the FT-IR spectrometer.
 - Acquire a background spectrum of the empty spectrometer to subtract atmospheric and instrumental interferences.
 - Run the sample scan to obtain the infrared spectrum of the compound. The data is typically plotted as percent transmittance versus wavenumber (cm^{-1}).

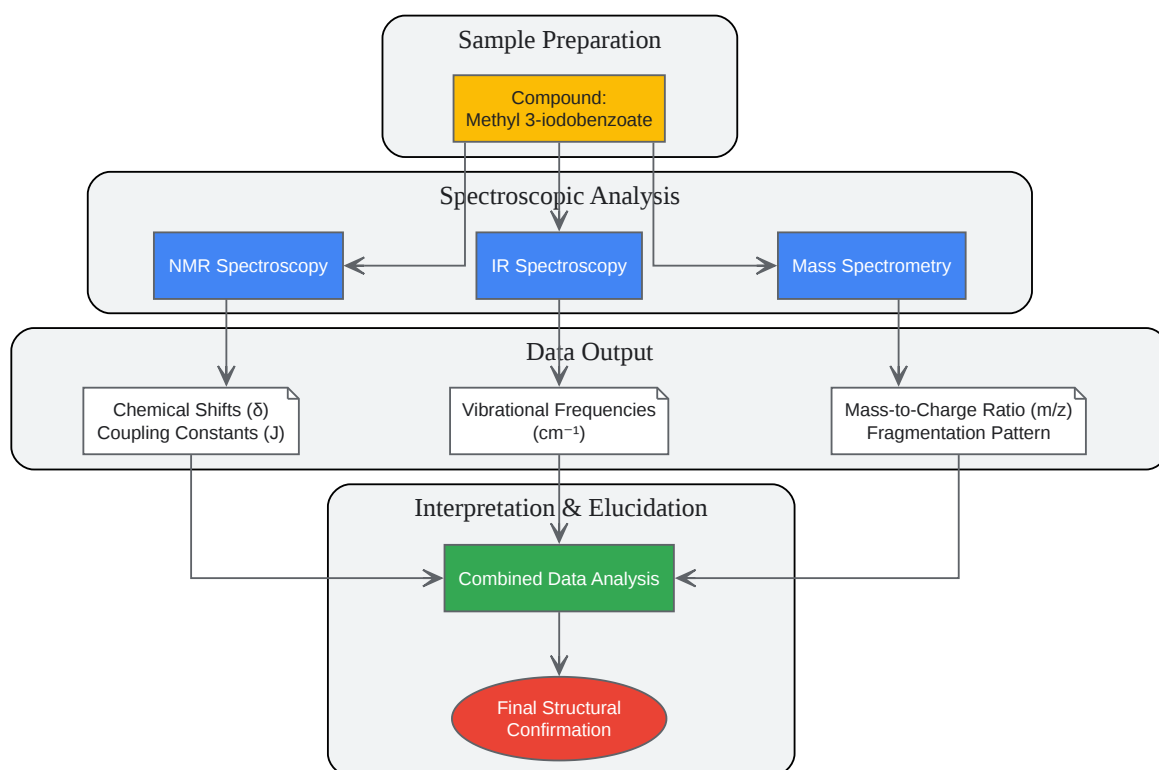
3. Mass Spectrometry (MS)

- Sample Preparation:
 - Prepare a stock solution by dissolving the sample in a suitable organic solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.
 - Perform a serial dilution of the stock solution with the same solvent to a final concentration in the range of 10-100 $\mu\text{g/mL}$.
 - If any precipitate is observed, the solution must be filtered to prevent blockages in the instrument's sample delivery lines.
 - Transfer the final diluted solution into a 2 mL mass spectrometry vial.
- Data Acquisition (Electron Impact Ionization):
 - The sample is introduced into the ion source of the mass spectrometer, where it is vaporized in a high vacuum.^[8]
 - A high-energy beam of electrons bombards the gaseous molecules, causing the ejection of an electron to form a positively charged molecular ion (M^+).^[9]
 - These ions, along with any fragment ions formed from the breakdown of the molecular ion, are accelerated by an electric field.

- The accelerated ions then pass through a magnetic field, which deflects them based on their mass-to-charge (m/z) ratio. Lighter ions are deflected more than heavier ones.
- A detector measures the abundance of ions at each m/z value, generating the mass spectrum.

Visualization: Spectroscopic Analysis Workflow

The following diagram illustrates the generalized workflow for the structural characterization of an organic compound using multiple spectroscopic techniques.



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